molecular formula C6H7ClN2O B1351041 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride CAS No. 49783-84-8

1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride

Cat. No.: B1351041
CAS No.: 49783-84-8
M. Wt: 158.58 g/mol
InChI Key: BADBQYAILRGCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride is a chemical compound with the molecular formula C6H7ClN2O. It is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-pyrazole with thionyl chloride (SOCl2) under reflux conditions. This reaction typically proceeds with the formation of hydrogen chloride (HCl) as a byproduct .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically substituted pyrazole derivatives, which can have various functional groups attached to the pyrazole ring .

Scientific Research Applications

1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride involves its reactivity with various nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-1H-Pyrazole-4-Carbonyl Chloride
  • 3,5-Dimethyl-1H-Pyrazole-4-Carbonyl Chloride
  • 1,5-Dimethyl-1H-Pyrazole-4-Carbonyl Chloride

Uniqueness

1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

1,5-dimethylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-5(6(7)10)8-9(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADBQYAILRGCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380018
Record name 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49783-84-8
Record name 1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 49783-84-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
Reactant of Route 2
Reactant of Route 2
1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
Reactant of Route 3
1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
Reactant of Route 4
Reactant of Route 4
1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
Reactant of Route 5
Reactant of Route 5
1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride
Reactant of Route 6
Reactant of Route 6
1,5-Dimethyl-1H-Pyrazole-3-Carbonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.